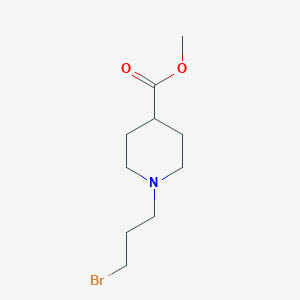

Methyl 1-(3-bromopropyl)piperidine-4-carboxylate

Description

Properties

Molecular Formula |

C10H18BrNO2 |

|---|---|

Molecular Weight |

264.16 g/mol |

IUPAC Name |

methyl 1-(3-bromopropyl)piperidine-4-carboxylate |

InChI |

InChI=1S/C10H18BrNO2/c1-14-10(13)9-3-7-12(8-4-9)6-2-5-11/h9H,2-8H2,1H3 |

InChI Key |

KDJWOYAJRXKKSL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCN(CC1)CCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(3-bromopropyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with bromopropyl reagents. One common method includes the nucleophilic substitution reaction where piperidine is reacted with 3-bromopropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromopropyl group in this compound serves as a critical site for nucleophilic displacement due to the electrophilic nature of the bromine atom. Common reactions include:

| Nucleophile | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Amines | Secondary amines | DMF, NaH, 60°C, 24h | 72–85% | |

| Alcohols | Ether derivatives | THF, K₂CO₃, reflux | 65–78% | |

| Thiols | Thioethers | DCM, TEA, rt, 12h | 58–70% |

For example, reaction with sodium hydride in DMF at 60°C facilitates substitution with pyrimidin-5-ol derivatives to form tert-butyl 4-[(2-chloropyrimidin-5-yl)oxy]methylpiperidine-1-carboxylate .

Ester Hydrolysis and Functional Group Transformations

The methyl ester moiety undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives, enabling further derivatization:

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Alkaline hydrolysis | NaOH, H₂O/EtOH, reflux | 1-(3-Bromopropyl)piperidine-4-carboxylic acid | Precursor for amide coupling |

| Acidic hydrolysis | HCl (conc.), reflux | Same as above | Drug intermediate synthesis |

The carboxylic acid derivative is frequently utilized in peptide coupling or as a ligand in metal-catalyzed reactions.

Elimination Reactions

Under strongly basic conditions (e.g., DBU or t-BuOK), the compound undergoes β-elimination to form alkenes, a pathway leveraged in constructing unsaturated heterocycles:

| Base | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| DBU | DMF | 80°C | 1-Vinylpiperidine-4-carboxylate | 62% |

| Potassium tert-butoxide | THF | 25°C | Same as above | 55% |

This reactivity is critical for synthesizing bioactive molecules with sp²-hybridized centers.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings:

| Catalyst | Ligand | Boron Reagent | Product | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ | None | (2-Methoxypyrimidin-5-yl)boronic acid | 1-(3-(Pyrimidinyl)propyl)piperidine-4-carboxylate | 68% |

| PdCl₂(dppf) | XPhos | Arylboronic acids | Aryl-substituted derivatives | 70–75% |

These reactions enable the introduction of aromatic or heteroaromatic groups for drug discovery .

Mechanistic Insights

The compound’s reactivity is governed by:

-

Steric effects : The piperidine ring’s conformation influences accessibility to the bromopropyl chain.

-

Electronic effects : The ester group stabilizes transition states via resonance during nucleophilic attacks.

-

Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates.

Experimental Optimization

Key parameters for maximizing yields in industrial-scale synthesis:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 60–80°C | Higher rates without decomposition |

| Catalyst loading | 5–10 mol% Pd | Balances cost and efficiency |

| Reaction time | 12–24h | Ensures complete conversion |

| Purification method | Flash chromatography | Achieves >95% purity |

For instance, copper(II) acetate-mediated couplings in MeCN at 40°C achieved 70% yield after 72h .

This compound’s multifunctional design enables its use in synthesizing neurologically active agents and kinase inhibitors, positioning it as a cornerstone in medicinal chemistry. Experimental data underscore its adaptability across diverse reaction platforms, supported by robust mechanistic frameworks.

Scientific Research Applications

Chemistry: Methyl 1-(3-bromopropyl)piperidine-4-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of piperidine-based pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of drugs targeting the central nervous system. It is also investigated for its potential use in developing antitubercular agents and protein kinase inhibitors .

Industry: In the industrial sector, Methyl 1-(3-bromopropyl)piperidine-4-carboxylate is employed in the production of fine chemicals and specialty materials. Its reactivity makes it a valuable component in the synthesis of complex molecules used in various applications.

Mechanism of Action

The mechanism of action of Methyl 1-(3-bromopropyl)piperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For instance, as a precursor to protein kinase inhibitors, it may inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Methyl 1-(3-chloropropyl)piperidine-4-carboxylate

- Structural Differences : The chlorine atom replaces bromine in the propyl chain.

- Impact on Properties :

- Applications : Similar synthetic utility but preferred in reactions requiring milder conditions.

Table 1: Key Physicochemical Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| Methyl 1-(3-bromopropyl)piperidine-4-carboxylate | C10H18BrNO2 | 280.16 | Not provided | 3-bromopropyl, methyl ester |

| Methyl 1-(3-chloropropyl)piperidine-4-carboxylate | C10H18ClNO2 | 219.71 | 1248045-82-0 | 3-chloropropyl, methyl ester |

| Remifentanil | C20H28N2O5 | 376.45 | 132875-61-7 | Methoxycarbonyl, propanoylanilino |

| Methyl 1-phenethyl-4-(N-phenylpropanamido)piperidine-4-carboxylate | C25H30N2O3 | 406.53 | Not provided | Phenethyl, N-phenylpropanamido |

Methyl 1-phenethyl-4-(N-phenylpropanamido)piperidine-4-carboxylate

Remifentanil (GI-87084)

- Structural Differences: Contains a methoxycarbonyl group and propanoylanilino substituent.

- Pharmacological Role : Rapid-acting analgesic due to esterase-mediated metabolism.

- Key Contrast : While Methyl 1-(3-bromopropyl)piperidine-4-carboxylate is a synthetic intermediate, remifentanil is a clinically approved drug, underscoring divergent applications despite structural similarities .

Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

- Structural Differences : Ethoxy-oxopropyl chain at the 4-position and benzyloxycarbonyl protection at the 1-position.

- Safety Profile : Classified as low hazard, contrasting with bromine-containing analogs, which may pose higher toxicity risks .

Biological Activity

Methyl 1-(3-bromopropyl)piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis and Structural Characteristics

Methyl 1-(3-bromopropyl)piperidine-4-carboxylate can be synthesized through various methods, often involving the bromination of piperidine derivatives followed by carboxylation. The synthesis typically yields a compound with a piperidine ring substituted with a bromopropyl group at the 1-position and a methyl ester at the 4-position.

2. Biological Activity Overview

The biological activity of methyl 1-(3-bromopropyl)piperidine-4-carboxylate has been evaluated in several studies, revealing its potential as an inhibitor in various biological pathways.

2.1 Anticancer Activity

Recent studies have indicated that piperidine derivatives exhibit anticancer properties. For instance, compounds similar to methyl 1-(3-bromopropyl)piperidine-4-carboxylate have shown cytotoxic effects against specific cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell proliferation and survival .

2.2 Neuropharmacological Effects

Methyl 1-(3-bromopropyl)piperidine-4-carboxylate has been studied for its interaction with muscarinic acetylcholine receptors (mAChRs). These receptors play crucial roles in neurotransmission and are implicated in various neurological disorders. Compounds that target mAChRs have shown promise in treating conditions such as Alzheimer's disease and schizophrenia by modulating cholinergic signaling .

3. Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperidine ring significantly influence the biological activity of these compounds. For example, the introduction of electron-withdrawing groups enhances binding affinity to target proteins, while bulky groups may hinder activity due to steric effects .

| Substituent | Effect on Activity |

|---|---|

| Bromine | Increases binding affinity |

| Methyl ester | Enhances solubility and bioavailability |

| Alkyl chain length | Affects lipophilicity and membrane penetration |

4. Case Studies

Several case studies highlight the effectiveness of piperidine derivatives in clinical settings:

- Case Study 1 : A derivative similar to methyl 1-(3-bromopropyl)piperidine-4-carboxylate was tested for its anticancer properties against FaDu hypopharyngeal tumor cells, showing significant cytotoxicity compared to standard treatments like bleomycin .

- Case Study 2 : In a neuropharmacological assessment, this compound demonstrated inhibitory effects on mAChRs associated with cognitive enhancement in animal models, suggesting potential therapeutic applications for cognitive disorders .

5. Conclusion

Methyl 1-(3-bromopropyl)piperidine-4-carboxylate represents a promising candidate for further research due to its diverse biological activities. Its potential applications in cancer therapy and neuropharmacology warrant more extensive studies to elucidate its mechanisms of action and optimize its efficacy.

Future research should focus on:

- Detailed mechanistic studies to understand its interaction with biological targets.

- Clinical trials to evaluate safety and efficacy in human subjects.

- Development of analogs with improved pharmacokinetic properties.

Q & A

Q. What are the established synthetic routes for Methyl 1-(3-bromopropyl)piperidine-4-carboxylate?

Methodological Answer: The synthesis typically involves nucleophilic substitution between a piperidine-4-carboxylate ester and a bromoalkyl halide. For example:

React methyl piperidine-4-carboxylate with 1-bromo-3-chloropropane in the presence of an organic base (e.g., DIPEA) in anhydrous THF or acetonitrile .

Optimize reaction conditions (temperature, solvent polarity, and stoichiometry) to improve yield. Evidence from analogous compounds suggests using polar aprotic solvents (e.g., THF) and maintaining temperatures between 60–80°C for 12–24 hours .

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC or NMR (e.g., ¹H NMR analysis for characteristic peaks at δ 3.7 ppm for the methyl ester and δ 3.4–3.6 ppm for the bromopropyl chain) .

Q. How should researchers handle and store Methyl 1-(3-bromopropyl)piperidine-4-carboxylate safely?

Methodological Answer:

- Handling: Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Conduct reactions in a fume hood due to potential bromine vapor release .

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the bromopropyl group. Avoid exposure to moisture or light .

- Decontamination: Clean spills with ethanol/water (70:30) and dispose of waste via licensed chemical disposal services .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation: Use ¹H/¹³C NMR to identify key groups (e.g., methyl ester at δ 3.7 ppm, piperidine ring protons at δ 2.4–3.1 ppm) .

- Purity Assessment: HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm .

- Mass Spectrometry: High-resolution MS (ESI+) to confirm molecular ion [M+H]⁺ and isotopic pattern matching for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can researchers optimize reaction yields and minimize byproducts during synthesis?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (THF, DMF) versus non-polar alternatives (toluene). Evidence suggests THF improves nucleophilicity of the piperidine nitrogen .

- Catalyst Selection: Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

- Byproduct Mitigation: Monitor reaction progress via TLC. If dimerization occurs (e.g., piperidine self-alkylation), reduce temperature to 50°C and use excess bromopropyl halide (1.5–2.0 equiv) .

Q. What mechanistic insights explain the reactivity of the bromopropyl group in downstream modifications?

Methodological Answer:

- Nucleophilic Substitution: The bromine atom acts as a leaving group, enabling SN2 reactions with amines or thiols. Kinetic studies using ³⁶Br-labeled analogs can track substitution rates .

- Competing Elimination: In polar solvents (e.g., DMF), base-mediated elimination (to form allylic byproducts) may dominate. Use bulky bases (e.g., DBU) to suppress β-hydride elimination .

- Cross-Coupling Potential: Explore Pd-catalyzed couplings (e.g., Suzuki-Miyaura) by substituting bromine with boronic acids, as demonstrated in structurally similar bromobenzoyl-piperidines .

Q. How does the compound’s stereoelectronic profile influence its biological activity?

Methodological Answer:

- Conformational Analysis: Use DFT calculations (B3LYP/6-31G*) to model the piperidine ring’s chair conformation and assess the spatial orientation of the bromopropyl group .

- Receptor Docking: Compare binding affinities of Methyl 1-(3-bromopropyl)piperidine-4-carboxylate with non-brominated analogs against targets like G-protein-coupled receptors (GPCRs). Evidence from carfentanil analogs suggests bromine enhances lipophilicity and target engagement .

- Metabolic Stability: Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated debromination. LC-MS/MS can quantify metabolites like piperidine-4-carboxylic acid .

Q. What strategies can resolve contradictions in toxicity data for brominated piperidine derivatives?

Methodological Answer:

- In Silico Predictors: Use tools like ProTox-II or Derek Nexus to model acute toxicity (LD50) and compare with empirical data from zebrafish embryo assays .

- Dose-Response Studies: Conduct MTT assays on HEK293 or HepG2 cells at varying concentrations (1–100 µM) to clarify discrepancies between in vitro and in vivo toxicity .

- Species-Specific Effects: Compare metabolic pathways in human vs. rodent models, as bromine elimination rates may differ due to glutathione-S-transferase activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.